

Buxifoliadine H: A Technical Review of a Cytotoxic Acridone Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	Buxifoliadine H			
Cat. No.:	B2520617	Get Quote		

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Introduction

Buxifoliadine H is a naturally occurring acridone alkaloid that has demonstrated notable cytotoxic activity against several human cancer cell lines. Isolated from plant species of the Rutaceae family, namely Atalantia buxifolia and Severinia buxifolia, this compound has garnered interest within the scientific community for its potential as a lead compound in the development of novel anticancer therapeutics.[1][2][3] This technical guide provides a comprehensive review of the available literature on **Buxifoliadine H**, focusing on its chemical properties, biological activity, and the experimental methodologies used in its characterization.

Chemical Properties

Buxifoliadine H is chemically identified as 1,3,6-trihydroxy-4,5-dimethoxy-10-methylacridin-9-one.[1][4] Its fundamental chemical and physical characteristics are summarized in the table below.



Property	Value
Chemical Formula	C16H15NO6[4][5][6]
Molecular Weight	317.29 g/mol [4][5][6]
CAS Number	263007-72-3[4][5]
Appearance	Yellow powder/needles[2][4]
Classification	Acridone Alkaloid[1]

Biological Activity: Cytotoxicity

The primary biological activity reported for **Buxifoliadine H** is its cytotoxicity against various human cancer cell lines. The available quantitative data from these studies are presented below.

Cell Line	Cancer Type	Activity Metric	Value
КВ	Nasopharyngeal Carcinoma	ED50	0.22 μg/mL[2], 0.82 μg/mL[7]
Нер-3В	Human Hepatoma	ED50	5.3 μg/mL[2], 6.6 μg/mL[7]

At present, published literature on the anti-inflammatory and cholinesterase inhibitory activities of **Buxifoliadine H** is not available. Research in these areas could provide further insights into the pharmacological profile of this compound.

Experimental Protocols

While detailed, step-by-step experimental protocols for the biological evaluation of **Buxifoliadine H** are not extensively documented in the available literature, the general methodologies can be inferred from the studies reporting its cytotoxic activity.

Cytotoxicity Assays



The cytotoxic activity of **Buxifoliadine H** was likely determined using established in vitro cell viability assays. A generalized workflow for such an assay is depicted below.

Preparation Cancer Cell Line Culture Buxifoliadine H (e.g., KB, Hep-3B) **Stock Solution Preparation** Assay Cell Seeding into Microtiter Plates Treatment with Serial Dilutions of Buxifoliadine H Incubation (e.g., 48-72 hours) Ana ysis Cell Viability Assay (e.g., MTT, SRB) Data Acquisition (Spectrophotometry) Data Analysis (Calculation of ED50)

Generalized Cytotoxicity Assay Workflow

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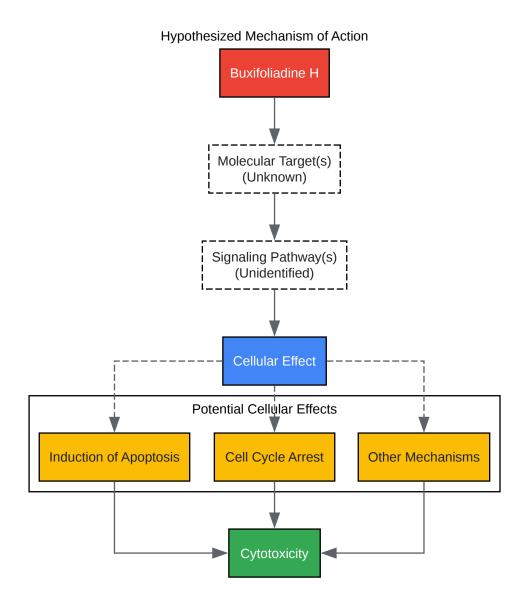
A generalized workflow for determining the in vitro cytotoxicity of a compound.

The ED₅₀ (Effective Dose 50%) values reported represent the concentration of **Buxifoliadine H** required to inhibit the growth of 50% of the cancer cell population. These values are typically determined by colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay, which measure cell viability and proliferation.

Signaling Pathways and Mechanism of Action

To date, the specific signaling pathways modulated by **Buxifoliadine H** and its precise mechanism of cytotoxic action have not been elucidated in the scientific literature. The potent activity against cancer cell lines suggests that it may interfere with critical cellular processes such as cell cycle progression, apoptosis, or specific oncogenic signaling cascades. Further research, including transcriptomic, proteomic, and targeted molecular studies, is necessary to unravel the underlying mechanisms.





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A diagram illustrating the potential, yet unconfirmed, mechanism of action for Buxifoliadine H.

Conclusion and Future Directions

Buxifoliadine H has emerged as a promising natural product with significant cytotoxic properties. The existing data warrants further investigation to fully characterize its therapeutic potential. Key areas for future research include:

 Elucidation of the Mechanism of Action: Identifying the molecular targets and signaling pathways affected by **Buxifoliadine H** is crucial for understanding its anticancer effects.



- Broad-Spectrum Activity Screening: Evaluating its efficacy against a wider panel of cancer cell lines, including drug-resistant strains, would provide a more comprehensive understanding of its potential applications.
- In Vivo Studies: Preclinical animal studies are necessary to assess the safety, pharmacokinetics, and in vivo efficacy of Buxifoliadine H.
- Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogues of Buxifoliadine H could lead to the identification of compounds with improved potency and selectivity.
- Investigation of Other Bioactivities: Screening for anti-inflammatory, cholinesterase inhibitory, and other pharmacological activities could reveal additional therapeutic applications.

The continued exploration of **Buxifoliadine H** holds the potential to contribute to the development of new and effective cancer therapies.

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- To cite this document: BenchChem. [Buxifoliadine H: A Technical Review of a Cytotoxic Acridone Alkaloid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2520617#review-of-buxifoliadine-h-literature]



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